4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid
Overview
Description
4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid is a complex organic compound with the molecular formula C14H8Cl2F3NO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 4-chlorobenzoic acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the benzenesulfonamido derivative.
Chlorination: The final step involves the chlorination of the trifluoromethyl group using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]benzoic acid
- 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]benzoic acid
- 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzamido]benzoic acid
Uniqueness
4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO4S/c15-7-1-3-9(13(21)22)12(5-7)20-25(23,24)8-2-4-11(16)10(6-8)14(17,18)19/h1-6,20H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKJBPWTGQVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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